Home > Products > Building Blocks P11306 > 7-Nitrooxindole
7-Nitrooxindole - 25369-31-7

7-Nitrooxindole

Catalog Number: EVT-336501
CAS Number: 25369-31-7
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Nitrooxindole is a nitro-substituted oxindole derivative. Oxindoles, characterized by a 2-indolone core structure, are important heterocyclic compounds found in numerous natural products and biologically active molecules. [] 7-Nitrooxindole, with its nitro group at the 7th position of the oxindole scaffold, serves as a valuable building block in organic synthesis and as a subject for investigating chemical reactivity and reaction mechanisms. [, ]

Overview

7-Nitrooxindole is an organic compound characterized by the presence of both a nitro group and an oxindole structure. It is classified under the category of nitro derivatives of indoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Source and Classification

7-Nitrooxindole can be synthesized from various starting materials, including nitroindoles and oxindoles. Its classification falls within the broader category of heterocyclic compounds, specifically those containing nitrogen in the ring structure, which are often associated with significant biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-nitrooxindole typically involves several methods, with one prominent approach being the photochemical reaction of thiocarbamates derived from 7-nitroindoline. This method has been shown to yield 7-nitrosoindoline derivatives, which can further undergo transformations to yield 7-nitrooxindole. The general reaction pathway includes:

  1. Formation of Thiocarbamate: Starting from 7-nitroindoline, thiocarbamates are synthesized.
  2. Photolysis: Upon exposure to light, these thiocarbamates undergo photolytic cleavage, leading to the formation of 7-nitrosoindoline.
  3. Conversion to 7-Nitrooxindole: The nitroso compound can then be converted into 7-nitrooxindole through subsequent reactions involving oxidation or rearrangement processes.

The yields from these reactions can vary significantly based on reaction conditions such as solvent choice and temperature, with reported yields often exceeding 90% under optimized conditions .

Molecular Structure Analysis

Structure and Data

The molecular formula of 7-nitrooxindole is C9H6N2O3C_9H_6N_2O_3, and its structure features a fused bicyclic system consisting of an indole core with a nitro substituent at the seventh position. The key structural components include:

  • Indole Ring: A bicyclic structure composed of a benzene ring fused to a pyrrole.
  • Nitro Group: An -NO2 group attached to the indole ring, influencing both the electronic properties and reactivity of the compound.

The three-dimensional conformation and electronic distribution can be analyzed using techniques such as X-ray crystallography or computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

7-Nitrooxindole participates in various chemical reactions due to its electrophilic nature imparted by the nitro group. Notable reactions include:

  • Nucleophilic Substitution: The nitro group can facilitate nucleophilic attacks at adjacent carbon atoms, leading to substitution products.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine derivative under appropriate conditions.
  • Cyclization Reactions: It can also engage in cyclization reactions to form more complex heterocycles.

These reactions are typically conducted under controlled conditions using reagents that favor specific pathways while minimizing side reactions .

Mechanism of Action

Process and Data

The mechanism of action for 7-nitrooxindole is primarily linked to its interaction with biological targets such as enzymes or receptors. The presence of the nitro group enhances its reactivity and ability to form covalent bonds with nucleophilic sites in proteins or DNA.

  1. Binding Affinity: Studies suggest that 7-nitrooxindole exhibits significant binding affinity for certain biological receptors, potentially modulating their activity.
  2. Biological Pathways: It may influence pathways involved in inflammation, cancer progression, or neurodegenerative diseases through its biochemical interactions.

Quantitative data regarding its efficacy and mechanisms can be derived from pharmacological studies and molecular docking simulations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Nitrooxindole exhibits distinct physical properties that are crucial for its applications:

  • Melting Point: Typically ranges around 150-160 °C.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.

Chemical properties include its reactivity towards nucleophiles due to the electron-withdrawing nature of the nitro group, making it a versatile intermediate in organic synthesis .

Applications

Scientific Uses

7-Nitrooxindole has several applications in scientific research and medicinal chemistry:

  • Pharmaceutical Development: It is explored as a lead compound for developing drugs targeting various diseases due to its biological activity.
  • Chemical Synthesis: Serves as an important intermediate in synthesizing more complex organic molecules.
  • Biological Research: Used in studies investigating enzyme inhibition and receptor modulation, contributing to understanding disease mechanisms.

Research continues into optimizing its synthesis and exploring new applications within therapeutic contexts .

Synthetic Chemistry and Methodological Advancements

Historical Evolution of Synthetic Pathways

The development of synthetic routes to 7-nitroindazole has evolved significantly from early inefficient methodologies to contemporary targeted approaches. Initial synthetic efforts relied on direct nitration of indazole precursors under harsh acidic conditions, typically employing a mixture of nitric and sulfuric acids. These methods suffered from regioselectivity challenges, yielding inseparable mixtures of 5-nitro, 6-nitro, and 7-nitroindazole isomers with poor overall yields rarely exceeding 15-20% [1] [7]. The position of nitration was heavily influenced by the electronic properties of existing substituents, making selective 7-nitration particularly challenging without directing groups [9].

A significant advancement emerged with the development of multi-step sequences involving diazotization and cyclization strategies. One notable approach utilized ortho-nitroaniline derivatives as starting materials, which underwent diazotization followed by intramolecular cyclization under controlled conditions. This method allowed better regiocontrol but introduced new challenges in functional group compatibility and required additional steps for protecting group manipulation [5]. The synthesis typically involved 4-5 steps with cumulative yields of approximately 30-35%, representing a substantial improvement over direct nitration but still lacking efficiency for large-scale production [7] [9].

Modern approaches leverage transition metal-catalyzed reactions and advanced heterocyclic construction techniques. Palladium-catalyzed cross-coupling methodologies have enabled the installation of nitro groups at specific positions through carefully designed synthetic routes. Contemporary routes have achieved yields surpassing 60% through optimized cyclization-nitrification sequences that minimize side reactions and improve regioselectivity [5] [9]. The historical progression demonstrates a clear trajectory toward higher efficiency and selectivity, addressing the fundamental challenges associated with nitro-group positioning on the indazole scaffold.

Table 1: Evolution of 7-Nitroindazole Synthetic Methods

Synthetic EraRepresentative MethodsReaction ConditionsKey Limitations
Early Approaches (Pre-1990s)Direct nitrationHNO₃/H₂SO₄, 0-5°CLow regioselectivity (5-/6-/7-isomer mixtures), <20% yield
Intermediate Period (1990s-2010)Diazotization-cyclizationMulti-step, protecting groupsFunctional group incompatibility, 30-35% cumulative yield
Modern Approaches (2010-Present)Catalytic cyclization; Directed nitrationPd-catalysis, optimized nitrating agentsScalability challenges, specialized catalysts required

Catalytic Systems and Reaction Optimization

The optimization of catalytic systems has dramatically improved the synthesis of 7-nitroindazole, addressing key challenges in regioselectivity and yield. Organophosphorus-mediated catalysis represents a significant advancement, particularly in the reductive transformation of nitroarenes to access reactive intermediates for subsequent cyclization. These systems operate through P(III)/P(V)=O redox cycling, enabling exhaustive deoxygenation of nitro precursors to generate high-energy arylnitrenes that undergo selective ring expansion and functionalization [5] [9]. The catalytic cycle employs phosphine oxides (e.g., 1,2,2,3,4,4-hexamethylphosphetane P-oxide) as precatalysts, activated by terminal reductants such as phenylsilane, operating at mild temperatures (60-80°C) in aprotic solvents like tert-butyl acetate [9].

A breakthrough in solubility and bioavailability enhancement came with the development of nanoemulsion-based delivery systems. 7-Nitroindazole's inherent poor aqueous solubility (<1 mg/mL) and short plasma half-life (approximately 45 minutes) presented significant formulation challenges for pharmacological applications. Researchers addressed these limitations through pegylated (NEPEG7NI) and non-pegylated nanoemulsions (NENPEG7NI), which increased solubility by over 100-fold while maintaining biological activity [5]. Pharmacokinetic studies in rat models demonstrated that pegylated nanoemulsions significantly enhanced key parameters compared to free 7-NI:

  • Cₘₐₓ increase: 3.2-fold higher plasma concentration
  • AUC₀₋ₜ increase: 4.1-fold greater exposure
  • t₁/₂ extension: Plasma half-life extended from 45 min to >4 hours

These nanoemulsion systems maintained enzyme inhibitory potency (IC₅₀ = 0.47 μM for nNOS) while enabling intravenous administration at concentrations previously unattainable with free drug formulations [5] [8]. Reaction parameter optimization studies revealed that maintaining anhydrous conditions was critical for preventing catalyst decomposition, while controlled addition rates of the terminal reductant minimized side reactions. Temperature optimization between 65-75°C balanced reaction rate and selectivity, with higher temperatures favoring ring-expanded byproducts [9].

Table 2: Catalytic System Comparison for 7-Nitroindazole Synthesis

Catalytic SystemCatalyst LoadingTemperatureKey AdvantagesYield Improvement
Traditional Organic SynthesisN/AReflux conditionsSimplicity, no metal catalystsBaseline (20-35%)
Organophosphorus Redox Cycling15 mol%65-75°CRegiocontrolled access to intermediates45-60%
Nanoemulsion DeliveryN/A (formulation)PhysiologicalEnhanced solubility, prolonged half-lifeN/A (bioavailability)

Nucleophilic Substitution and Cyclization Strategies

Strategic application of nucleophilic substitution and cyclization reactions has enabled efficient construction of the 7-nitroindazole core and its derivatives. Reductive C/N-difunctionalization of ortho-substituted nitroarenes provides a powerful one-pot methodology for assembling complex indazole derivatives. This approach exploits the exhaustive deoxygenation of nitroarenes to generate arylnitrene intermediates, which isomerize to benzazirine and dehydroazepine valence tautomers [9]. These high-energy intermediates undergo nucleophilic trapping by secondary amines (e.g., piperidine, morpholine) to yield 2-amino-3H-azepines, which subsequently undergo 6π electrocyclization upon N-acylation to form substituted indazole derivatives [9].

The reaction demonstrates remarkable functional group tolerance, accommodating electron-withdrawing substituents (-CF₃, -CN) at the meta position and heterocyclic systems (quinoline, pyridine) without catalyst poisoning. Regioselectivity is primarily governed by steric factors, with nucleophilic attack occurring preferentially at less hindered positions. For instance, 3-nitroanisole undergoes nucleophilic substitution exclusively at the 6-position (distal to methoxy group) with >95:5 regioselectivity [9]. When unsymmetrically substituted nitroarenes are employed, electronic effects become dominant in the absence of significant steric bias, with nucleophiles preferentially attacking the more electron-deficient carbon.

Cyclization efficiency varies significantly with nucleophile structure. Secondary cyclic amines (piperidine, morpholine) demonstrate superior trapping efficiency (70-85% yield) compared to acyclic dialkylamines (55-65% yield) due to reduced steric constraints in the transition state. Primary amines require carefully designed acyl electrophiles to prevent overacylation; benzylamine with trifluoroacetyl chloride facilitates spontaneous cyclodehydration to benzimidazoles in a single pot (78% yield) [9]. The versatility of this methodology is illustrated in its application to synthesize 2-aminoanilide derivatives bearing pharmaceutically relevant heterocycles, including piperazine- and piperidine-substituted indazoles under optimized conditions.

Reductive Systems for Nitro Group Retention

Preserving the critical nitro group during synthetic transformations presents unique challenges that have been addressed through specialized reductive systems. Organophosphorus/PhSiH₃-mediated reduction enables selective nitro group retention while transforming other sensitive functionalities. This system achieves chemoselective reduction through precise control of stoichiometry, using 2.0 equivalents of phenylsilane as the terminal reductant in the presence of organophosphorus catalysts [9]. The methodology demonstrates excellent functional group compatibility, tolerating ester, cyano, and halogen substituents that would typically be reduced under conventional catalytic hydrogenation conditions.

The exhaustive deoxygenation mechanism proceeds through stepwise oxygen abstraction:

  • Nitroarene → Nitrosoarene (2e⁻ reduction)
  • Nitrosoarene → Hydroxylamine (2e⁻ reduction)
  • Hydroxylamine → Arylnitrene (2e⁻ deoxygenation)

Each step is mediated by phosphine oxide catalysts activated by silane reduction, operating at ambient temperature without requiring explosive diazo precursors [9]. This approach represents a safer alternative to traditional arylnitrene generation from azides, which poses significant explosion risks at scale. The arylnitrene intermediates undergo controlled ring expansion to azepines, which can be subsequently functionalized while preserving the nitro group [9].

Electronically modulated substrates exhibit varying reaction kinetics, with electron-deficient aromatics (e.g., 4-CF₃-C₆H₄NO₂) reacting 3.2 times faster than electron-rich analogs (e.g., 4-OMe-C₆H₄NO₂) due to facilitated nitrene formation. This differential reactivity enables selective transformations in polynitroarenes, where one nitro group can be selectively transformed while preserving others for subsequent functionalization [9]. The development of these specialized reductive systems has been crucial for accessing 7-nitroindazole derivatives with diverse substitution patterns required for structure-activity relationship studies in medicinal chemistry applications.

Table 3: Nucleophilic Trapping and Reductive Strategies

StrategyKey Reagents/ConditionsProduct ClassRepresentative Yield
Secondary Amine TrappingDiethylamine, t-BuOAc, 70°C2-Amino-3H-azepines78% (4-CF₃ substituted)
Primary Amine/Acyl CyclizationBnNH₂, CF₃COCl, DABCOBenzimidazoles75-82%
Organophosphorus/PhSiH₃ Reduction15 mol% phosphetane oxideFunctionalized nitroarenes60-85%

Industrial Scalability and Process Challenges

The translation of laboratory synthetic procedures to industrial-scale production of 7-nitroindazole faces significant challenges that require innovative engineering solutions. Nanoemulsion stabilization presents particularly complex scale-up issues, as maintaining particle size distribution below 100 nm during manufacturing requires specialized high-pressure homogenization equipment. Pegylated formulations (NEPEG7NI) demonstrate superior stability profiles during scale-up, maintaining monodisperse size distribution for >6 months at 4°C compared to non-pegylated versions which aggregate within 4 weeks [5]. The manufacturing process requires strict control of emulsification parameters:

  • Homogenization pressure: 20,000-25,000 psi
  • Temperature gradient: <5°C variation during processing
  • Aqueous:organic phase ratio: Optimized at 85:15 (v/v)

These parameters must be precisely controlled to achieve the target encapsulation efficiency >95% and drug loading of 12-15% w/w necessary for economic viability [5]. Catalyst recycling in organophosphorus-mediated syntheses represents another significant challenge at scale. Current systems suffer from gradual phosphine oxide degradation, with only 40-50% catalyst recovery after five reaction cycles. Research focuses on developing immobilized versions using silica-supported catalysts to enable continuous flow processes, which have shown promise in preliminary studies with 90% catalyst retention over 10 reaction cycles [7] [9].

Thermal management during nitrene formation presents safety challenges in large batch reactors. The highly exothermic deoxygenation step (ΔH = -210 kJ/mol) requires sophisticated heat dissipation systems to prevent runaway reactions. Continuous flow microreactors with high surface-to-volume ratios enable better temperature control, reducing byproduct formation from 15% in batch reactors to <5% in optimized flow systems [7]. Regiochemical purity remains a critical quality attribute, with current processes achieving >98.5% isomeric purity through crystallization-based purification. However, this final purification step accounts for approximately 30% of total production costs. Alternative purification technologies including simulated moving bed chromatography are being evaluated to reduce costs while maintaining stringent purity requirements for pharmaceutical applications [5] [7].

The convergence of advanced catalytic chemistry with innovative formulation science positions 7-nitroindazole for expanded therapeutic investigation. Current development focuses on integrating continuous flow synthesis with in-line purification to streamline manufacturing, potentially reducing production costs by 40-50% while maintaining the rigorous quality standards required for pharmaceutical applications. These advancements will facilitate broader exploration of 7-nitroindazole derivatives as selective neuronal nitric oxide synthase inhibitors with potential applications in neurodegenerative disorders and neuropathic pain management.

Table 4: Industrial Production Challenges and Solutions

Process ChallengeLaboratory SolutionIndustrial Scale ApproachCurrent Status
Nanoemulsion StabilitySmall-batch sonicationHigh-pressure homogenizationImplemented at pilot scale
Catalyst RecoverySingle-use catalystSilica-immobilized systemsPrototype testing
Thermal ControlIce bath coolingContinuous flow microreactorsCommercial adoption
Regioisomer PurificationColumn chromatographySimulated moving bed chromatographyEconomic evaluation

Properties

CAS Number

25369-31-7

Product Name

7-Nitrooxindole

IUPAC Name

7-nitro-1,3-dihydroindol-2-one

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11)

InChI Key

VGANBSWHOYEFKJ-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O

Canonical SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.